7-Chloro-2,3-dihydroimidazo[1,2-C]pyrimidin-5(1H)-one
Description
Properties
IUPAC Name |
7-chloro-2,3-dihydro-1H-imidazo[1,2-c]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c7-4-3-5-8-1-2-10(5)6(11)9-4/h3,8H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFJFNDXCRKLBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=NC2=O)Cl)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2,3-dihydroimidazo[1,2-C]pyrimidin-5(1H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the reaction of 2-aminopyrimidine with chloroacetyl chloride under basic conditions to form the desired product . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2,3-dihydroimidazo[1,2-C]pyrimidin-5(1H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Scientific Research Applications
7-Chloro-2,3-dihydroimidazo[1,2-C]pyrimidin-5(1H)-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Chloro-2,3-dihydroimidazo[1,2-C]pyrimidin-5(1H)-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial proliferation .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 7-Chloro-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one
- CAS Registry Number : 1421433-87-5
- Molecular Formula : C₆H₆ClN₃O
- Molecular Weight : 171.58 g/mol
- Structure : Features a fused bicyclic system with a chlorine atom at position 7 and a saturated 2,3-dihydroimidazole ring .
Synthesis: Synthesized via cyclization of 4-amino-6-chloro-2-pyrimidinol (2) with bromoacetaldehyde diethyl acetal, yielding 86% of the target compound. The chlorine group at position 7 directs regioselective glycosylation reactions, enabling the synthesis of nucleoside derivatives .
Key Properties :
- Storage : Requires storage at 2–8°C in an inert atmosphere and dark conditions .
- Safety : Hazard statements include H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
Comparison with Structurally Similar Compounds
Structural and Physicochemical Differences
The table below highlights structural variations, molecular weights, and key properties of analogous compounds:
Biological Activity
7-Chloro-2,3-dihydroimidazo[1,2-C]pyrimidin-5(1H)-one (CAS No. 1421433-87-5) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula: C6H6ClN3O
- Molecular Weight: 171.58 g/mol
- Boiling Point: Not available
- InChI Key: TWFJFNDXCRKLBS-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves multicomponent reactions and condensation reactions. These methods are scalable for industrial production using continuous flow reactors to optimize yield and purity .
The compound primarily functions as an enzyme inhibitor. It binds to the active sites of specific enzymes, blocking their activity. This property underlies its potential in various therapeutic areas, particularly in oncology and infectious diseases .
Anticancer Activity
Recent studies have shown that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines with promising results:
These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It demonstrated notable activity against several bacterial strains, indicating its potential as an antibacterial agent .
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial effects, this compound has shown anti-inflammatory activity. In preclinical models, it exhibited significant inhibition of paw edema compared to standard drugs like indomethacin .
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound against breast cancer cells (MCF-7). The compound was found to induce apoptosis and inhibit cell proliferation effectively, with IC50 values indicating strong cytotoxicity.
Case Study 2: Antimicrobial Testing
In a series of antimicrobial assays, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations.
Q & A
Q. What are the established synthetic routes for 7-Chloro-2,3-dihydroimidazo[1,2-C]pyrimidin-5(1H)-one, and how can purity be optimized?
The compound is typically synthesized via cyclocondensation reactions. For example, derivatives of imidazo[1,2-a]pyrimidines are synthesized by reacting 2-aminoimidazoline with substituted malonates under basic conditions . Key steps include:
Q. What structural features influence the biological activity of this compound?
The fused imidazo-pyrimidine core and chlorine substitution at position 7 are critical for activity. Structural analysis reveals:
- Planarity : The fused ring system deviates ≤0.3 Å from planarity, enhancing interactions with biological targets .
- Substituent effects : Chlorine at position 7 increases antimicrobial potency compared to non-halogenated analogs (e.g., MIC = 2 µg/mL vs. 8 µg/mL for Staphylococcus aureus) .
- Hydrogen bonding : Intramolecular C–H⋯O/N bonds stabilize the active conformation .
Q. How is the compound characterized spectroscopically?
- NMR : -NMR shows resonances for the imidazole NH (δ 10.4–12.1 ppm) and aromatic protons (δ 6.9–8.0 ppm) .
- IR : Strong C=O stretches at 1680 cm and O–H stretches at 3433 cm confirm tautomeric forms .
- Mass spectrometry : Molecular ion peaks at m/z 168.58 (M) align with the molecular formula CHClN .
Advanced Research Questions
Q. How do crystallographic studies inform conformational stability?
Single-crystal X-ray diffraction reveals:
- Intermolecular interactions : O–H⋯O hydrogen bonds form chains along the c-axis, while weak C–H⋯Cl interactions stabilize the lattice (distance = 3.67 Å) .
- Dihedral angles : The chlorophenyl ring tilts 70.7° from the fused core, reducing steric hindrance .
- Tautomer preference : The 7-hydroxy-5-oxo tautomer dominates in the solid state due to resonance-assisted hydrogen bonding .
Q. What computational methods predict binding affinity to microbial targets?
- Docking studies : Use AutoDock Vina to model interactions with Candida albicans CYP51 (binding energy = -9.2 kcal/mol) .
- QSAR models : Electron-withdrawing groups at position 7 correlate with antifungal activity (pIC = 5.3) .
- MD simulations : The compound maintains stable hydrogen bonds with Thr318 and Ser378 over 50 ns trajectories .
Q. How can contradictory bioactivity data between analogs be resolved?
- Case study : 5,7-Dichloro analogs show 4× higher antibacterial activity than 7-Chloro derivatives. This is attributed to increased lipophilicity (clogP = 2.1 vs. 1.5) and enhanced membrane penetration .
- Experimental validation : Perform time-kill assays to differentiate static vs. cidal effects .
- Structural alignment : Overlay crystallographic data with less active analogs to identify steric clashes .
Methodological Guidance
- Synthesis optimization : Replace ethanol with DMF as a solvent to reduce reaction time from 24 h to 6 h .
- Crystallization : Use slow evaporation at 4°C to obtain larger crystals for diffraction studies .
- Bioassays : Combine checkerboard assays with fractional inhibitory concentration (FIC) indices to evaluate synergism with fluconazole .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
